![molecular formula C7H9N3O2S B063771 4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-58-1](/img/structure/B63771.png)

4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

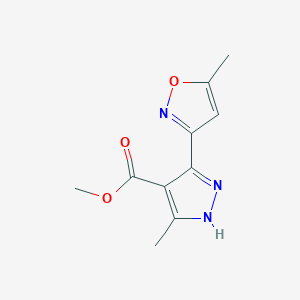

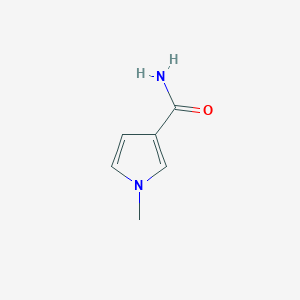

4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, commonly known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a thiadiazine ring and a pyridine ring, and it has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Wirkmechanismus

The mechanism of action of MPTP involves its conversion to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it interferes with mitochondrial function and leads to cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MPTP are primarily related to its ability to selectively destroy dopaminergic neurons in the brain. This leads to a range of symptoms, including tremors, rigidity, and bradykinesia, which are similar to those of Parkinson's disease. MPTP has also been found to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MPTP for lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, making it a valuable tool for studying the mechanisms of Parkinson's disease. However, MPTP also has several limitations, including its toxicity and potential for off-target effects. Careful dosing and administration protocols are required to minimize these effects and ensure accurate experimental results.

Zukünftige Richtungen

There are several potential future directions for research on MPTP and its applications. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. Additionally, new methods for synthesizing MPTP and related compounds may lead to improved experimental tools for researchers in various fields.

Synthesemethoden

MPTP can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylpyridine with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 2-amino-4-methylpyridine with carbon disulfide and hydrazine hydrate, followed by oxidation with hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

MPTP has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to those of Parkinson's disease. This property has made MPTP a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for this debilitating condition.

Eigenschaften

CAS-Nummer |

163136-58-1 |

|---|---|

Molekularformel |

C7H9N3O2S |

Molekulargewicht |

199.23 g/mol |

IUPAC-Name |

4-methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)6-3-2-4-8-7(6)10/h2-4,9H,5H2,1H3 |

InChI-Schlüssel |

IRKAZRJEHDZVCM-UHFFFAOYSA-N |

SMILES |

CN1CNS(=O)(=O)C2=C1N=CC=C2 |

Kanonische SMILES |

CN1CNS(=O)(=O)C2=C1N=CC=C2 |

Synonyme |

2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)